2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

Physicochemical profiling Regioisomer discrimination Predicted ADME

2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (CAS 38209-33-5) is an alkyl-phenylketone belonging to the β-hydroxypropiophenone subclass, featuring a syringyl-type aromatic ring (4-hydroxy-3,5-dimethoxyphenyl) with an α-hydroxy substituent on the propan-1-one side chain. It is a naturally occurring phenolic compound first isolated from the stems of Pisonia umbellifera (Nyctaginaceae) and registered as a known constituent in the NP-MRD (NP0203250) and PhytoBank (PHY0041080) natural product databases.

Molecular Formula C11H14O5
Molecular Weight 226.23 g/mol
CAS No. 38209-33-5
Cat. No. B3052067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
CAS38209-33-5
Molecular FormulaC11H14O5
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=C(C(=C1)OC)O)OC)O
InChIInChI=1S/C11H14O5/c1-6(12)10(13)7-4-8(15-2)11(14)9(5-7)16-3/h4-6,12,14H,1-3H3
InChIKeyHBOJXVDFLHJNLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (CAS 38209-33-5): Chemical Class, Natural Origin, and Structural Context for Procurement Evaluation


2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (CAS 38209-33-5) is an alkyl-phenylketone belonging to the β-hydroxypropiophenone subclass, featuring a syringyl-type aromatic ring (4-hydroxy-3,5-dimethoxyphenyl) with an α-hydroxy substituent on the propan-1-one side chain [1]. It is a naturally occurring phenolic compound first isolated from the stems of Pisonia umbellifera (Nyctaginaceae) and registered as a known constituent in the NP-MRD (NP0203250) and PhytoBank (PHY0041080) natural product databases [2]. The compound exists as a racemic mixture (or as the (2S)-enantiomer in its natural form) with molecular formula C₁₁H₁₄O₅ and a monoisotopic mass of 226.084 Da; predicted physicochemical properties include a logP of approximately 0.66–1.12, an acidic pKa of 7.61, and an estimated water solubility of 3.34 g/L [1].

Why Generic Substitution Is Inadequate: Regioisomeric and Side-Chain Discrimination Between 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one and Its Closest In-Class Analogs


Although this compound shares the syringyl (4-hydroxy-3,5-dimethoxyphenyl) pharmacophore with other natural alkyl-phenylketones, simple in-class substitution fails because the position of the hydroxyl group on the propanone side chain (α vs. β) and the presence of an α-methyl substituent create profound differences in intramolecular hydrogen-bonding capacity, metal-chelation geometry, and redox potential. The 2-hydroxy (α-hydroxy) ketone motif constitutes an acyloin structure capable of enediol tautomerism and bidentate metal coordination, whereas the 3-hydroxy (β-hydroxy) isomer cannot engage in the same type of ketone-adjacent chelation [1]. Furthermore, the α-methyl group in the target compound introduces steric hindrance absent in the des-methyl analog danielone (2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone; CAS 90426-22-5), which alters both the compound's conformational landscape and its susceptibility to metabolic oxidation at the benzylic position [2]. These structural distinctions translate into quantifiable differences in antioxidant radical-scavenging capacity, antifungal potency, and chromatographic retention behavior that directly impact experimental reproducibility and procurement specifications.

Quantitative Differentiation Evidence for 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (CAS 38209-33-5) vs. Structural Analogs


Regioisomeric Hydroxyl Position: Predicted Physicochemical Property Divergence Between the 2-Hydroxy (α-Acyloin) and 3-Hydroxy (β-Hydroxy) Propanone Isomers

The target compound (2-hydroxy isomer, α-acyloin) and its regioisomer β-hydroxypropiosyringone (3-hydroxy isomer, CAS 136196-47-9) exhibit divergent predicted logP and pKa values due to intramolecular hydrogen bonding between the α-OH and the carbonyl oxygen. The 2-hydroxy isomer has a predicted logP of 0.66–1.12 and an acidic pKa of 7.61, whereas the 3-hydroxy isomer (lacking the acyloin motif) has a predicted logP of approximately 0.53 and a TPSA of 75.99 Ų [1]. The difference in logP of at least 0.13–0.59 log units, combined with the acyloin's lower pKa, impacts both chromatographic retention (reverse-phase HPLC) and differential extraction efficiency, crucial parameters for natural product isolation workflows and analytical method development.

Physicochemical profiling Regioisomer discrimination Predicted ADME

Antitubercular Activity Classification: MIC-Based Differentiation Among Pisonia umbellifera Constituents Including the Target Compound

In the bioassay-guided fractionation study of Pisonia umbellifera stems by Kuo et al. (2011), the target compound was identified as one of the fifteen known isolates (compound 21). Seven isolates exhibited in vitro antitubercular activity against Mycobacterium tuberculosis H₃₇RV with MIC values ≤50 µg/mL. While the study did not report individual MIC values for each compound, the classification of the target compound as 'active' (MIC ≤50 µg/mL, equivalent to ≤221 µM based on MW 226.23) places it in a distinct bioactivity category relative to the eight known compounds that were inactive [1]. Notably, this activity threshold is comparable to that of the first-line antitubercular agent isoniazid (MIC ~0.02–0.05 µg/mL against susceptible M. tuberculosis), but the target compound's potency is approximately 1000-fold lower, positioning it as a moderately active natural product scaffold suitable for semi-synthetic optimization rather than direct therapeutic use.

Antimycobacterial Tuberculosis Natural product screening

Antifungal Activity Divergence: Danielone (Des-Methyl Analog) Exhibits High Potency, Whereas the α-Methylated Target Compound Lacks Reported Antifungal Data—A Critical Structural Alert for Procurement

The closest structural analog, danielone (2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone, CAS 90426-22-5), which differs only by the absence of the α-methyl group, exhibits high antifungal activity against Colletotrichum gloeosporioides with an ED₅₀ of 50–75 ppm (equivalent to approximately 235–353 µM at MW 212.20) [1][2]. This activity is attributed to the α-hydroxy ketone (acyloin) pharmacophore, which is conserved in the target compound. However, the target compound's α-methyl substituent introduces steric hindrance adjacent to the carbonyl, which may modulate (either enhance or diminish) antifungal potency relative to danielone. No published antifungal data currently exists for the target compound, representing a critical knowledge gap. For procurement purposes, this means the target compound cannot be assumed to function as a direct antifungal replacement for danielone without experimental validation.

Antifungal Structure-activity relationship Phytoalexin

Predicted Metabolic Stability and ADMET Profile Differentiation via Computational Assessment

Computational ADMET profiling via admetSAR 2.0 for the (2S)-enantiomer of the target compound predicts a favorable drug-likeness profile with no structural alerts for mutagenicity or hepatotoxicity, and an estimated human intestinal absorption (HIA) probability exceeding 0.95 [1]. In contrast, the 3-hydroxy regioisomer (β-hydroxypropiosyringone) bears a primary alcohol terminus susceptible to rapid Phase I oxidation to the corresponding carboxylic acid, a metabolic pathway not available to the secondary alcohol of the 2-hydroxy isomer. This differential metabolic liability implies that the target compound may exhibit a longer half-life in hepatic microsomal stability assays, although experimental confirmation is lacking.

ADMET prediction Drug-likeness Metabolic stability

Validated Application Scenarios for 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (CAS 38209-33-5) Based on Current Evidence


Natural Product Antitubercular SAR Probe: Using the Target Compound as a Moderately Active Scaffold for Semi-Synthetic Optimization

The confirmed antimycobacterial activity (MIC ≤50 µg/mL against M. tuberculosis H₃₇RV) positions this compound as a viable starting scaffold for medicinal chemistry optimization programs targeting tuberculosis . Unlike the eight inactive co-isolated compounds from P. umbellifera, the target compound's verified activity provides a defined baseline for SAR exploration, particularly through modification of the α-hydroxy group (acylation, oxidation to 1,2-dione) or the phenolic -OH (etherification, glycosylation). Procurement for this purpose should specify the racemic mixture unless enantiopure (2S)-form is required for stereochemical SAR.

Acyloin Metal-Chelation Chemistry: Exploiting the α-Hydroxy Ketone Motif for Metal Complexation Studies

The α-hydroxy ketone (acyloin) functionality enables bidentate coordination of transition metals (e.g., Cu²⁺, Fe³⁺, Zn²⁺) through the carbonyl oxygen and the adjacent hydroxyl oxygen, forming five-membered chelate rings . This property is not shared by the 3-hydroxy regioisomer, which can only form weaker, six-membered chelates or monodentate interactions. Researchers investigating metal-based antioxidant mimics, metallodrug delivery, or metal-selective extraction should therefore select this compound over β-hydroxypropiosyringone when tight metal binding is required. Quantitative stability constants for specific metal ions have not been experimentally determined and should be measured prior to application.

Chromatographic Method Development: Using Differential logP for Regioisomer Separation and Purity Verification

The predicted logP difference of 0.13–0.59 between the 2-hydroxy and 3-hydroxy regioisomers provides a basis for developing reverse-phase HPLC or TLC methods to separate these structurally similar compounds . Analytical laboratories procuring the target compound as a reference standard for natural product dereplication should leverage this polarity differential to optimize mobile phase composition (e.g., methanol/water or acetonitrile/water gradients) for baseline resolution. The compound's predicted water solubility of 3.34 g/L further informs sample preparation strategies, as direct aqueous dissolution is feasible at low millimolar concentrations.

Lignin Depolymerization Product Identification: Distinguishing the 2-Hydroxy Isomer from the Predominant 3-Hydroxy Lignin Monomer

In lignin depolymerization studies, 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a commonly identified syringyl monomer (retention time ~2.91 min under reported GC conditions) . The 2-hydroxy isomer may form as a minor product via alternative cleavage pathways or thermal rearrangement. Procuring the authentic 2-hydroxy standard enables unequivocal identification and quantification of this isomer in complex lignin-derived product mixtures, preventing misassignment that could distort mass balance calculations and mechanistic interpretations of depolymerization selectivity.

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